

# Spectroscopic Profile of Cyanoacetohydrazide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cyanoacetohydrazide*

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This technical guide provides a comprehensive overview of the spectroscopic data for **cyanoacetohydrazide** (CAS No: 140-87-4), a versatile building block in the synthesis of various heterocyclic compounds with significant pharmacological potential. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The empirical formula for **cyanoacetohydrazide** is  $C_3H_5N_3O$ , with a molecular weight of approximately 99.09 g/mol. [1][2] The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **cyanoacetohydrazide**.

$^1H$  NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.4	Singlet	2H	CH <sub>2</sub> (Methylene protons)
~4.2	Broad Singlet	2H	NH <sub>2</sub> (Hydrazide protons)
~9.2	Broad Singlet	1H	NH (Hydrazide proton)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~25.0	CH <sub>2</sub> (Methylene carbon)
~116.0	CN (Nitrile carbon)
~165.0	C=O (Carbonyl carbon)

## Infrared (IR) Spectroscopy

The IR spectrum of **cyanoacetohydrazide** reveals the presence of its key functional groups. The data below corresponds to analysis performed using the KBr pellet method.[\[1\]](#)

#### Significant IR Absorption Peaks

Wavenumber (cm <sup>-1</sup> )	Bond	Functional Group
~3300 - 3400	N-H stretch	Amine (NH <sub>2</sub> )
~3200	N-H stretch	Amide (NH)
~2260	C $\equiv$ N stretch	Nitrile
~1670	C=O stretch	Amide I
~1600	N-H bend	Amine

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **cyanoacetohydrazide** results in fragmentation of the molecule, providing a characteristic fingerprint.

### Key Mass Spectrometry Data

m/z (mass-to-charge ratio)	Relative Intensity	Possible Fragment
99	Moderate	$[M]^+$ (Molecular Ion)
68	Moderate	$[M - NH_2NH]^+$
41	High	$[CH_2CN]^+$
32	High	$[NH_2NH_2]^+$
31	High	$[NH_2NH]^+$

Note: The NIST Mass Spectrometry Data Center provides fragmentation patterns where the top peaks are observed at m/z 31, 32, and 40.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer, such as a 400 MHz instrument, is suitable for acquiring both  $^1H$  and  $^{13}C$  NMR spectra.

#### Sample Preparation:

- Weigh approximately 5-10 mg of **cyanoacetohydrazide**.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in an NMR tube. DMSO- $d_6$  is often preferred for hydrazides due to the exchangeable nature of the NH and  $NH_2$  protons.

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

#### $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Temperature: Ambient probe temperature (e.g., 298 K).
- Sweep Width: Typically -2 to 12 ppm.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

#### $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Temperature: Ambient probe temperature (e.g., 298 K).
- Sweep Width: Typically 0 to 200 ppm.
- Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.
- Reference: TMS at 0 ppm or the solvent signal (e.g., DMSO- $\text{d}_6$  at 39.52 ppm).

## IR Spectroscopy Protocol (KBr Pellet Method)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any moisture, which can interfere with the spectrum.
- In an agate mortar, grind 1-2 mg of **cyanoacetohydrazide** with approximately 100-200 mg of the dried KBr powder.<sup>[3][4]</sup> The mixture should be homogenous.
- Transfer the powdered mixture to a pellet-forming die.
- Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.<sup>[4][5]</sup>

#### FTIR Acquisition Parameters:

- Spectral Range: 4000 to 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of a pure KBr pellet or an empty sample chamber should be collected prior to sample analysis.

## Mass Spectrometry Protocol (Electron Ionization)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

#### Sample Preparation:

- For analysis via a direct insertion probe, a small amount of the solid **cyanoacetohydrazide** is placed in a capillary tube.
- If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

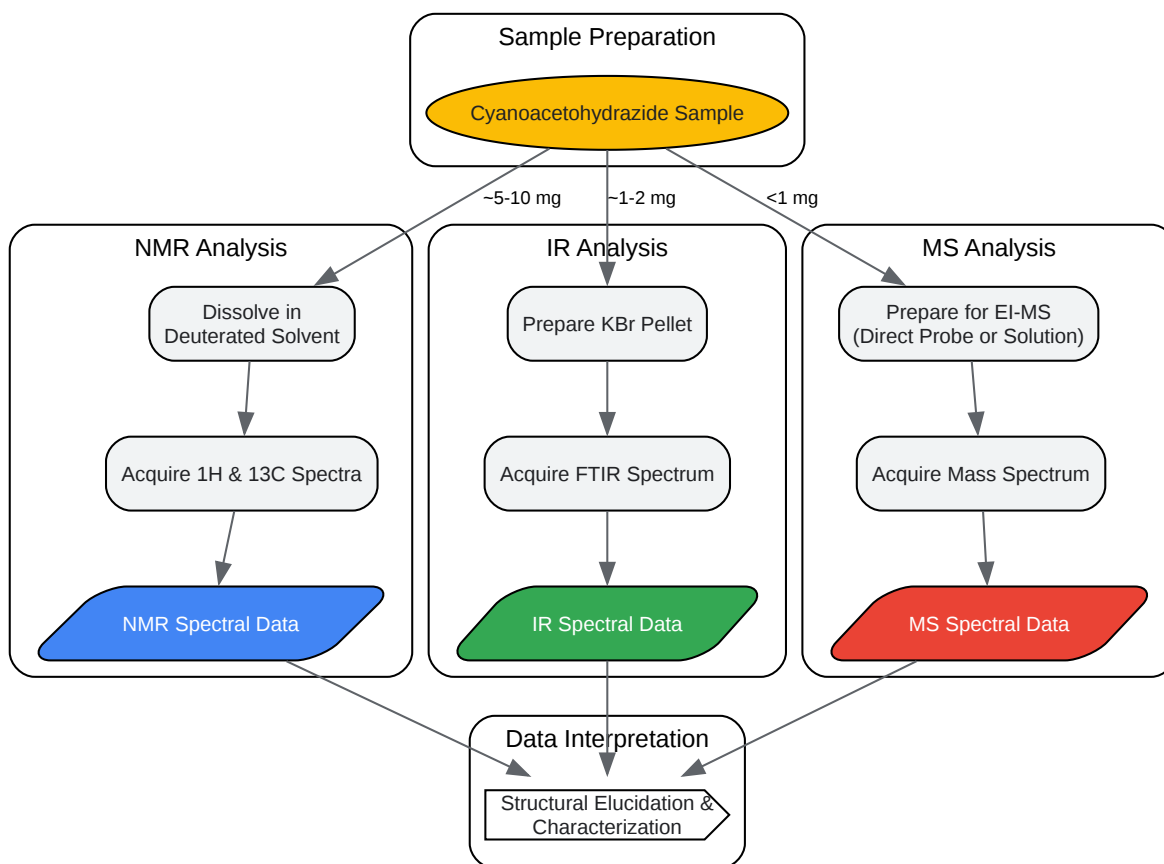
#### EI-MS Acquisition Parameters:

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV is the standard energy used to generate reproducible fragmentation patterns for library matching.[\[6\]](#)[\[7\]](#)
- Ion Source Temperature: Typically 200-250 °C to ensure volatilization of the sample.
- Mass Range: Scan from m/z 30 to 200 to cover the molecular ion and expected fragments.
- Vacuum: The analysis is performed under high vacuum to prevent ion-molecule reactions.[\[7\]](#)

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **cyanoacetohydrazide**.



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Caption: Workflow for Spectroscopic Analysis of **Cyanoacetohydrazide**.

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